molecular formula C9H9N3O2 B1301102 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 175201-51-1

2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Cat. No.: B1301102
CAS No.: 175201-51-1
M. Wt: 191.19 g/mol
InChI Key: CACYYYIWDACOAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS 175201-51-1) is a high-purity heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. This compound features the privileged pyrazolo[1,5-a]pyrimidine scaffold, a rigid, planar structure known for its versatile biological activities . The carboxylic acid functional group at the 6-position provides a key synthetic handle for further derivatization, allowing researchers to create diverse compound libraries for structure-activity relationship (SAR) studies . Pyrazolo[1,5-a]pyrimidine derivatives are extensively investigated as potent protein kinase inhibitors (PKIs) for targeted cancer therapy . They act as ATP-competitive inhibitors, disrupting the aberrant signaling pathways that drive oncogenesis . Research indicates this core structure can inhibit kinases such as CK2, EGFR, B-Raf, and MEK, making it relevant for studying non-small cell lung cancer (NSCLC) and melanoma . Beyond oncology, this scaffold is a key intermediate in developing treatments for other conditions, serving as a core structure in the design of potent PI3Kδ inhibitors for inflammatory and autoimmune diseases like asthma and COPD . This product is supplied for research applications only. Researchers should note that this compound causes skin and eye irritation and may cause respiratory irritation . Please refer to the Safety Data Sheet for detailed handling and storage information, which recommends storing in a cool, dry place at ambient temperatures .

Properties

IUPAC Name

2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-5-3-8-10-4-7(9(13)14)6(2)12(8)11-5/h3-4H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CACYYYIWDACOAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(C=NC2=C1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371259
Record name 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175201-51-1
Record name 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,5-dimethylpyrazole with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent oxidation to form the carboxylic acid group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C9H10N3O2
  • Molecular Weight : 192.20 g/mol
  • IUPAC Name : (7R)-4,7-dimethyl-4H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate

The compound features a pyrazolo ring fused with a pyrimidine moiety, which contributes to its unique electronic properties and biological activity.

Anticancer Properties

Research indicates that 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid exhibits promising anticancer activity. It has been studied for its ability to inhibit specific kinases involved in cancer cell proliferation. For instance, it has shown efficacy against RUVBL1/2 ATPase activity, which is crucial in cancer cell survival and proliferation pathways .

Enzyme Inhibition

The compound acts as an enzyme inhibitor, particularly targeting kinases and ATPases. Its structure allows it to bind effectively to the active sites of these enzymes, disrupting their normal function and potentially leading to therapeutic outcomes in cancer treatment .

Case Studies

  • Inhibition of RUVBL1/2 ATPase
    • A study demonstrated that compounds derived from the pyrazolo[1,5-a]pyrimidine scaffold could inhibit RUVBL1/2 ATPase activity with IC50 values as low as 6 μM. This suggests potential for further development as anticancer agents .
  • Antitumor Activity
    • Another research effort highlighted the compound's role as an antitumor scaffold in various preclinical models. The structural modifications of similar compounds have led to enhanced potency against cancer cells .

Comparative Analysis with Related Compounds

Compound NameStructureUnique Features
5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acidStructureDifferent substitution pattern affecting reactivity
3-(3,4-Diethoxyphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acidStructureVariations in side-chain affecting biological activity
Ethyl 2,5-dimethylpyrazolo[1,5-a]pyridine-3-carboxylateStructureLacks carboxylic acid functionality but retains core structure

The unique substitution pattern of this compound enhances its suitability for enzyme inhibition compared to its analogs.

Mechanism of Action

The mechanism of action of 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include modulation of signal transduction, enzyme inhibition, and interaction with nucleic acids .

Comparison with Similar Compounds

Chemical Identity :

  • CAS Number : 175201-51-1 .
  • Molecular Formula : C₉H₉N₃O₂.
  • Molecular Weight : 191.19 g/mol .
  • Structure : Features a pyrazolo[1,5-a]pyrimidine core with methyl groups at positions 2 and 7 and a carboxylic acid substituent at position 6 .

Physicochemical Properties :

  • Melting Point/Decomposition : Decomposes above 250°C .
  • Solubility: Polar functional groups (carboxylic acid) suggest moderate solubility in polar solvents like DMSO or ethanol, though exact data are unspecified .
  • Safety : Classified under GHS hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Comparison with Structural Analogues

Substituent Variations at Position 6

Compound Name Substituent at C6 Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound Carboxylic acid (-COOH) C₉H₉N₃O₂ 191.19 Tumor suppression, apoptosis research
Ethyl 3-cyano-7-methyl ester Ethyl ester (-COOEt) C₁₁H₁₀N₄O₂ 230.22 Ester prodrug; improved lipophilicity
2-Methyl-6-carbonitrile Nitrile (-CN) C₈H₇N₅ 181.18 Precursor to carboxylic acid via hydrolysis

Key Observations :

  • The carboxylic acid group enhances polarity, impacting solubility and protein-binding interactions .
  • The nitrile intermediate (2-methyl-pyrazolo[1,5-a]pyrimidine-6-carbonitrile) is hydrolyzed to yield the target compound, highlighting its role in synthesis .

Substituent Variations at Position 7

Compound Name Substituent at C7 Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound Methyl (-CH₃) C₉H₉N₃O₂ 191.19 Base structure for kinase inhibitors
7-(Trifluoromethyl) -CF₃ C₁₀H₈F₃N₃O₂ 283.19 Potent Pim1 kinase inhibition (IC₅₀ = 18–27 nM)
7-(Difluoromethyl) -CHF₂ C₈H₅F₂N₃O₂ 214.13 Enhanced metabolic stability
7-Amino -NH₂ C₈H₈N₄O₂ 192.18 Potential for hydrogen bonding in APIs

Key Observations :

  • Trifluoromethyl (-CF₃) and difluoromethyl (-CHF₂) groups introduce electron-withdrawing effects, enhancing metabolic stability and target affinity .
  • The 7-amino derivative (CAS 2627-59-0) may improve solubility via hydrogen bonding but could reduce membrane permeability .

Core Heterocycle Modifications

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound Pyrazolo[1,5-a]pyrimidine C₉H₉N₃O₂ 191.19 Versatile scaffold for drug discovery
[1,2,4]Triazolo[1,5-a]pyrimidine Triazolo[1,5-a]pyrimidine C₁₀H₁₀N₆O 230.22 Improved π-stacking in kinase inhibitors
Tetrazolo[1,5-a]pyrimidine Tetrazolo[1,5-a]pyrimidine C₁₀H₁₂N₆O₂ 248.24 Soluble in DMSO; explored for CNS targets

Key Observations :

  • Triazolo and tetrazolo analogues alter electronic properties and ring planarity, affecting binding to targets like kinases .
  • These modifications may enhance selectivity but require optimization for solubility .

Biological Activity

2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a member of the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities. This compound has gained attention in medicinal chemistry due to its potential as an anticancer agent, enzyme inhibitor, and its roles in various signaling pathways. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H10N3O2C_9H_{10}N_3O_2 with a melting point between 245–247 °C. Its structure includes a pyrazole ring fused with a pyrimidine moiety and a carboxylic acid group at the 6-position. This unique configuration contributes to its biological properties and reactivity.

Property Value
Molecular FormulaC9H10N3O2C_9H_{10}N_3O_2
Melting Point245–247 °C
CAS Number175201-51-1

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and molecular targets. It has been shown to inhibit various kinases involved in cancer cell proliferation and survival pathways. Notably, it exhibits inhibitory effects on:

  • BRAF(V600E) : A mutation commonly associated with melanoma.
  • EGFR : Epidermal Growth Factor Receptor involved in tumor growth.
  • Aurora-A Kinase : Critical for cell division.

These interactions lead to alterations in signal transduction pathways that are crucial for cancer cell viability and proliferation .

Biological Activities

Research indicates that this compound possesses several significant biological activities:

  • Anticancer Activity : Studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of breast cancer cells (MCF-7 and MDA-MB-231) when used alone or in combination with doxorubicin .
  • Anti-inflammatory Effects : The compound has also been investigated for its potential anti-inflammatory properties, which may be beneficial in treating conditions characterized by chronic inflammation.
  • Antimicrobial Properties : Some derivatives have displayed notable antimicrobial activity against various pathogens .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by structural modifications. Variations in substituents at different positions on the pyrazolo ring can enhance or diminish its activity. For example:

  • Substituent Effects : The presence of electron-withdrawing groups can improve potency against specific targets.
  • Ring Modifications : Alterations to the pyrazole or pyrimidine rings can affect binding affinity and selectivity towards enzyme targets .

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Cytotoxicity Assays : In vitro studies demonstrated that this compound significantly reduced cell viability in breast cancer cell lines compared to control treatments. The combination with doxorubicin showed enhanced cytotoxic effects due to synergistic mechanisms .
  • Enzyme Inhibition Studies : Detailed kinetic analyses revealed that the compound acts as a competitive inhibitor for several kinases involved in cancer progression. This was confirmed through enzyme assays measuring the rate of substrate conversion in the presence of varying concentrations of the compound .
  • In Vivo Studies : Animal models treated with this compound exhibited reduced tumor sizes compared to untreated controls, indicating potential for therapeutic applications .

Q & A

Basic Research Question

  • 1H/13C NMR : Confirms substitution patterns (e.g., methyl groups at positions 2 and 7; carboxylic acid proton at δ ~12–13 ppm) .
  • IR Spectroscopy : Identifies carboxylic acid C=O stretching (~1700 cm⁻¹) and pyrimidine ring vibrations (~1600 cm⁻¹) .
  • Mass Spectrometry (MS) : Molecular ion peaks at m/z 195.07 (C₉H₉N₃O₂) validate the molecular formula .
  • HPLC-PDA : Purity analysis (>95%) using C18 columns with mobile phases like acetonitrile/0.1% formic acid .

How do structural modifications at the pyrimidine and pyrazole rings influence anticancer activity?

Advanced Research Question
Structure-Activity Relationship (SAR) studies reveal:

  • C6 Carboxylic Acid : Critical for hydrogen bonding with kinase ATP-binding pockets (e.g., EGFR). Esterification reduces activity by 70% .
  • Methyl Groups (C2/C7) : Enhance lipophilicity and membrane permeability. Removal decreases IC₅₀ values by 3–5 fold in MCF-7 breast cancer cells .
  • Substituents at C3 : Aryl groups (e.g., 2,4-dichlorophenyl) improve potency (IC₅₀ = 1.2 µM) via hydrophobic interactions .
    Methodology : Derivatives are screened via MTT assays against cancer cell lines (e.g., HepG2, A549) and compared to reference drugs like doxorubicin .

What computational strategies are employed to predict binding modes with biological targets?

Advanced Research Question

  • Molecular Docking (AutoDock Vina) : Predicts binding to EGFR (PDB: 1M17) with a docking score of −9.2 kcal/mol, highlighting interactions with Lys721 and Thr830 .
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns; RMSD <2 Å indicates stable binding .
  • QSAR Models : Use descriptors like LogP and polar surface area to optimize pharmacokinetic properties (e.g., bioavailability >80%) .

How can discrepancies in reported biological activity data be resolved?

Advanced Research Question
Contradictions in IC₅₀ values (e.g., 1.2 µM vs. 5.6 µM for HepG2) may arise from:

  • Assay Conditions : Varying serum concentrations (5% vs. 10% FBS) or incubation times (48 vs. 72 hours) .
  • Cell Line Heterogeneity : Use authenticated cell lines (e.g., ATCC-certified) and standardize passage numbers .
  • Data Normalization : Include internal controls (e.g., staurosporine) and triplicate measurements to minimize variability .

What coordination chemistry applications exist for this compound?

Advanced Research Question
The carboxylic acid moiety facilitates metal coordination:

  • Organotin(IV) Complexes : Synthesized with SnCl₄; exhibit enhanced cytotoxicity (IC₅₀ = 0.8 µM in HeLa) via mitochondrial apoptosis .
  • Copper(II) Complexes : Characterized by ESR and single-crystal XRD; show ROS generation in A549 cells .

What safety protocols are recommended for handling this compound?

Basic Research Question

  • PPE : Nitrile gloves, lab coats, and FFP2 masks to prevent inhalation/contact .
  • Waste Disposal : Segregate as hazardous organic waste; neutralize with 10% NaOH before disposal .
  • Storage : −20°C under argon in amber vials to prevent hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Reactant of Route 2
2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.